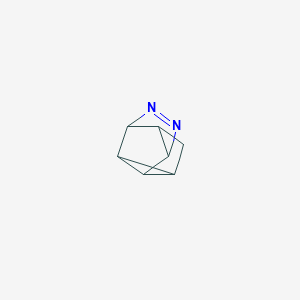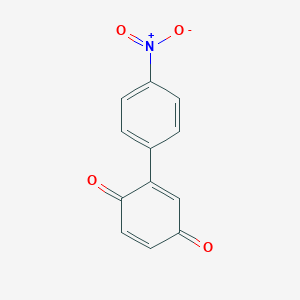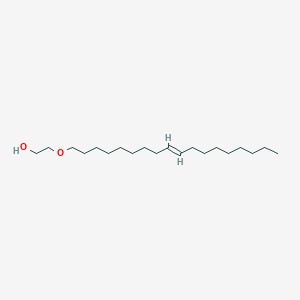
di-(Phenanthrene-9-yl)amine
Overview
Description
di-(Phenanthrene-9-yl)amine: is an organic compound with the molecular formula C28H19N and a molecular weight of 369.46 g/mol It is characterized by the presence of two phenanthrene groups attached to an amine group at the 9th position of the phenanthrene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-(Phenanthrene-9-yl)amine typically involves the reaction of phenanthrene-9-boronic acid with an amine source under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-9-boronic acid reacts with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: di-(Phenanthrene-9-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-yl imine derivatives.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include phenanthrene-9-yl imine derivatives, reduced amine oxides, and substituted phenanthrene derivatives .
Scientific Research Applications
di-(Phenanthrene-9-yl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di-(Phenanthrene-9-yl)amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that influence various biochemical processes . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity in different applications .
Comparison with Similar Compounds
9-Phenanthrenamine: Similar in structure but lacks the second phenanthrene group.
9,10-Phenanthrenequinone: An oxidized form with different reactivity and applications.
N,N’-Bis(phenanthrene-9-yl)amine: A related compound with two phenanthrene groups attached to a central amine.
Uniqueness: di-(Phenanthrene-9-yl)amine is unique due to its dual phenanthrene groups, which enhance its stability and reactivity compared to similar compounds. This structural feature allows for more versatile applications in various fields of research and industry .
Properties
CAS No. |
16269-40-2 |
|---|---|
Molecular Formula |
C28H19N |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-phenanthren-9-ylphenanthren-9-amine |
InChI |
InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H |
InChI Key |
VKDYMBSKPSJOQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Synonyms |
Di(phenanthrene-9-yl)amine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)







![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)




